molecular formula C10H11N3O B13116549 2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one

2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one

Cat. No.: B13116549
M. Wt: 189.21 g/mol
InChI Key: IPOASNGECBIYSM-UHFFFAOYSA-N
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Description

2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyrazine ring, and three methyl groups attached at positions 2, 3, and 8

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one typically involves multicomponent reactions. One common method is the condensation of appropriate aldehydes, amines, and ketones under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium acetate, and requires heating to facilitate the formation of the pyridopyrazine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyridopyrazines .

Scientific Research Applications

2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one is unique due to its specific substitution pattern and the presence of three methyl groups. This structural feature imparts distinct electronic and steric properties, making it suitable for specialized applications in various fields .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2,3,8-trimethyl-6H-pyrido[3,4-b]pyrazin-5-one

InChI

InChI=1S/C10H11N3O/c1-5-4-11-10(14)9-8(5)12-6(2)7(3)13-9/h4H,1-3H3,(H,11,14)

InChI Key

IPOASNGECBIYSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C2=NC(=C(N=C12)C)C

Origin of Product

United States

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